Stereoisomer Ratio from Vilsmeier-Haack Synthesis
In the Vilsmeier-Haack formylation of propiophenone, the product β-chlorovinyl aldehyde is obtained as a 6:1 mixture of E/Z isomers, as determined by ¹H NMR [1]. The (Z)-3-chloro-2-methyl-3-phenyl-acrylaldehyde constitutes only approximately 14% of the crude stereoisomer mixture. In contrast, the E-isomer (CAS 31357-82-1) constitutes approximately 86% and is the dominant product under standard Vilsmeier conditions [1]. This establishes the Z-isomer as the synthetically less accessible stereoisomer, requiring additional separation or stereoselective synthetic strategies for procurement in isomerically pure form.
| Evidence Dimension | Stereoisomer ratio in crude Vilsmeier-Haack product from propiophenone |
|---|---|
| Target Compound Data | Z-isomer proportion: ~14% (1 part of 7 total) |
| Comparator Or Baseline | E-isomer (CAS 31357-82-1): ~86% (6 parts of 7 total); E/Z ratio = 6:1 |
| Quantified Difference | The E-isomer is approximately 6 times more abundant than the Z-isomer in the crude reaction mixture |
| Conditions | Vilsmeier-Haack reaction: POCl₃, DMF, propiophenone; isomer ratio determined by ¹H NMR |
Why This Matters
The scarcity of the Z-isomer in the direct synthetic output means that isomerically pure (Z)-3-chloro-2-methyl-3-phenyl-acrylaldehyde commands a higher procurement value and requires verification of stereochemical purity upon purchase, as generic suppliers may inadvertently provide E-enriched material.
- [1] LaFrate, A. L., Gunther, J. R., Carlson, K. E., & Katzenellenbogen, J. A. (2008). Synthesis and Biological Evaluation of Guanylhydrazone Coactivator Binding Inhibitors for the Estrogen Receptor. Bioorganic & Medicinal Chemistry, 16(23), 10075–10084. View Source
